二辛基丙二酸酯

描述

Corrosion Inhibitor Activity

Research has shown that certain 1,3-diketone malonates can act as effective corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds, when synthesized and tested, demonstrated high corrosion inhibition efficiency, which was influenced by the molecular structure and the presence of different substituent groups. The efficiency increased with temperature and was particularly high when hydrogen substituents were present, likely due to their ability to accept electrons easily, as supported by quantum chemical calculations .

Synthesis and Catalysis

Sodium malonate has been utilized as a catalyst in the synthesis of compounds with significant biological properties, such as dihydropyrano[3,2-c]chromenes and amino-benzochromenes. This process involves a one-pot, three-component tandem Knoevenagel–cyclocondensation reaction, which is notable for its versatility, high yield, and environmentally friendly conditions. The use of sodium malonate as a catalyst is a novel approach that simplifies the purification process and shortens reaction times .

Molecular Structure Analysis

The molecular structure of dimethyl malonate has been studied using gas electron diffraction and quantum chemical methods. The findings suggest that in the gas phase, only diketo conformers are present, with a mixture of two diketo conformers being identified. The research provides insight into the geometric structure of dimethyl malonate and the preference for certain conformers .

Synthesis and Characterization of Tin(IV) Complexes

New di-n-butyl tin(IV) complexes derived from malonates have been synthesized and characterized. These complexes exhibit a distorted octahedral geometry and have been studied using various spectroscopic methods and X-ray diffraction. The research also indicates the presence of different isomers and provides detailed structural information about these tin(IV) complexes .

Synthesis and Structure of Pyrazole Derivatives

The synthesis of a novel monohydrated 3-p-nitrophenylpyrazole derived from 1,3-diketone malonate has been achieved. The molecular structure of this compound was elucidated using NMR, single crystal X-ray diffraction, and ab initio calculations. The study revealed the preference of the 3-tautomer over the 5-tautomer and provided insights into the hydration structure through hydrogen bonding .

Crystal Structure of Organostannates

The crystal structure of bis(dicyclohexylammonium) tris(malonato)tetrakis(tributylstannate) has been determined, revealing a complex arrangement of tin atoms coordinated to malonate ligands. The tin atoms exhibit a five-coordinate distorted trigonal bipyramidal environment, and the structure is stabilized by hydrogen bonding involving the ammonium nitrogen and carbonyl oxygen atoms .

Catalysis in Synthesis of Dibutyl Malonate

Dibutyl malonate has been synthesized using a solid acid catalyst composed of ZrO2-Ce2O3/SO4^(2-). The optimized reaction conditions led to a high conversion rate of malonic acid, demonstrating the effectiveness of the catalyst and the potential for industrial applications .

Synthesis of Isooctyl Ferulate

Isooctyl ferulate was synthesized from diethyl malonate through a series of reactions including hydrolysis, acidification, and Knoevenagel condensation. The method proved to be mild, efficient, and suitable for industrial production, with an overall yield of about 90% .

Multifunctional Organogelators

A new series of dialkyl malonates has been synthesized through a pseudo five-component condensation reaction. These compounds have been identified as low molecular weight supramolecular organogelators, capable of forming gels in various organic solvents. The gelation behavior was studied, and it was found that these gelators can create three-dimensional networks, trapping solvent molecules within the gel structure .

科学研究应用

1. Use in Coatings Technology

- Application Summary : Dioctyl malonate is used in the development of malonate-functional polyesters from biobased and potentially biobased monomers. These are cured through the base-catalyzed carbon-Michael addition reaction with acryloyl-functional oligomers .

- Methods of Application : The polyester RMA donor resins having activated C–H functionalities are reacted with acryloyl-functional oligomeric RMA acceptors. A blocked base catalyst combined with a kinetic control additive package is used, allowing a long pot life to be combined with fast curing .

- Results or Outcomes : This study demonstrates that biobased malonate resins, having renewable contents up to 53%, offer attractive performance benefits in 2K RMA paints. It is anticipated that, with the development of additional fully biobased polyols, renewable contents in excess of 80% can be achieved .

2. Use in Biochemistry and Molecular Biology

- Application Summary : Malonate, a three-carbon dicarboxylic acid, is known as a competitive inhibitor of succinate dehydrogenase. It occurs naturally in biological systems, such as legumes and developing rat brains, indicating that it may play an important role in symbiotic nitrogen metabolism and brain development .

- Methods of Application : Enzymes related to malonate metabolism have been discovered and characterized. The genes encoding these enzymes have been isolated, and the regulation of their expression has also been studied .

- Results or Outcomes : The mutant bacteria, in which the malonate-metabolizing gene was deleted, lost its primary function, symbiosis, between Rhizobium leguminosarium bv trifolii and clover. This suggests that malonate metabolism is essential in symbiotic nitrogen metabolism, at least in clover nodules .

3. Use in Molecular Biotechnology

- Application Summary : Dioctyl malonate is used in the engineering of a novel metabolic pathway for improving cellular Malonyl-CoA levels in Escherichia coli .

- Methods of Application : The malonate/sodium symporter from Malonomonas rubra, and malonyl-CoA synthetase (MCS) from Bradyrhizobium japonicum were co-expressed in E. coli. This new pathway allows the cell to actively import malonate from the culture medium and to convert malonate and CoA to malonyl-CoA via an ATP-dependent ligation reaction .

- Results or Outcomes : HPLC analysis confirmed elevated levels of malonyl-CoA and (2S)-naringenin as a malonyl-CoA-dependent metabolite, in E. coli. A 6.8-fold and more than 3.5-fold increase in (2S)-naringenin production were achieved in the engineered host in comparison with non-engineered E. coli and previously reported passive transport MatBMatC pathway, respectively .

4. Use in Industrial Application

- Application Summary : Dioctyl malonate is used in the generation of the industrial strain of Streptomyces for the production of antibiotics .

- Methods of Application : The genes matB and matC have been successfully used for generation of the industrial strain of Streptomyces .

- Results or Outcomes : The mutant bacteria, in which the malonate-metabolizing gene was deleted, lost its primary function, symbiosis, between Rhizobium leguminosarium bv trifolii and clover. This suggests that malonate metabolism is essential in symbiotic nitrogen metabolism, at least in clover nodules .

5. Use in Molecular Biotechnology

- Application Summary : Dioctyl malonate is used in the engineering of a novel metabolic pathway for improving cellular Malonyl-CoA levels in Escherichia coli .

- Methods of Application : The malonate/sodium symporter from Malonomonas rubra, and malonyl-CoA synthetase (MCS) from Bradyrhizobium japonicum were co-expressed in E. coli. This new pathway allows the cell to actively import malonate from the culture medium and to convert malonate and CoA to malonyl-CoA via an ATP-dependent ligation reaction .

- Results or Outcomes : HPLC analysis confirmed elevated levels of malonyl-CoA and (2S)-naringenin as a malonyl-CoA-dependent metabolite, in E. coli. A 6.8-fold and more than 3.5-fold increase in (2S)-naringenin production were achieved in the engineered host in comparison with non-engineered E. coli and previously reported passive transport MatBMatC pathway, respectively .

6. Use in Industrial Application

- Application Summary : Dioctyl malonate is used in the generation of the industrial strain of Streptomyces for the production of antibiotics .

- Methods of Application : The genes matB and matC have been successfully used for generation of the industrial strain of Streptomyces .

- Results or Outcomes : The mutant bacteria, in which the malonate-metabolizing gene was deleted, lost its primary function, symbiosis, between Rhizobium leguminosarium bv trifolii and clover. This suggests that malonate metabolism is essential in symbiotic nitrogen metabolism, at least in clover nodules .

属性

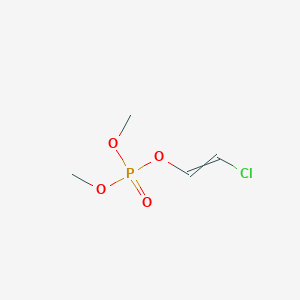

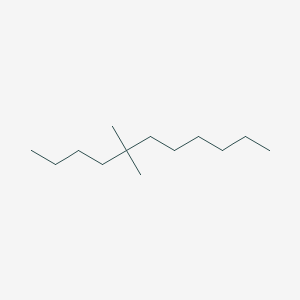

IUPAC Name |

dioctyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O4/c1-3-5-7-9-11-13-15-22-18(20)17-19(21)23-16-14-12-10-8-6-4-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVMXQFQTCJMOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CC(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066138 | |

| Record name | Propanedioic acid, dioctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dioctyl malonate | |

CAS RN |

16958-88-6 | |

| Record name | 1,3-Dioctyl propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16958-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedioic acid, 1,3-dioctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016958886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, 1,3-dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, dioctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B98517.png)